molecular formula C5H10NNaO2S B3151325 D-Methionine sodium salt CAS No. 70961-46-5

D-Methionine sodium salt

Cat. No.: B3151325
CAS No.: 70961-46-5
M. Wt: 171.2 g/mol
InChI Key: IREPZTZSVPKCAR-PGMHMLKASA-M
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Description

D-Methionine sodium salt is a useful research compound. Its molecular formula is C5H10NNaO2S and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2R)-2-amino-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPZTZSVPKCAR-PGMHMLKASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of D Amino Acids in Biological Systems Research

Historically, D-amino acids were considered rare anomalies in a biological world dominated by L-isomers. However, contemporary research has revealed their widespread presence and functional importance, particularly in the microbial kingdom. nih.gov This has shifted the scientific paradigm, establishing D-amino acids as a significant field of study.

The most well-documented role of D-amino acids is in the structure of the bacterial cell wall. numberanalytics.com D-alanine and D-glutamic acid are fundamental components of peptidoglycan, the polymer that provides structural integrity to most bacterial cells. frontiersin.org The inclusion of these D-amino acids makes the cell wall resistant to degradation by the vast majority of proteases, which are stereospecific for cleaving L-amino acid peptide bonds. frontiersin.org Some bacteria incorporate other D-amino acids, such as D-aspartate, into their peptidoglycan, which can confer resistance to certain antibiotics like vancomycin. frontiersin.org

Beyond their structural role, D-amino acids function as important signaling molecules. Research has shown that various bacterial species release a range of D-amino acids, including D-methionine and D-leucine, to regulate cellular processes in response to environmental changes. nih.gov These secreted D-amino acids can trigger the remodeling of the cell wall in stationary phase cultures and induce the dispersal of mature biofilms. nih.gov Their involvement extends to governing peptidoglycan chemistry, regulating spore germination, and even serving as a nutrient source for certain microbes. frontiersin.orgnih.gov

In higher organisms, the roles of D-amino acids are an area of intense investigation. While eukaryotes are generally thought to produce only D-serine and D-aspartate, these molecules have critical functions. frontiersin.org D-serine, for example, is a key neuromodulator, acting as a co-agonist at NMDA receptors in the brain, which are vital for synaptic plasticity and memory. numberanalytics.com The growing recognition of the presence and function of D-amino acids has led to research exploring them as potential biomarkers for various human diseases, including neurological disorders, cancer, and kidney disease. chromatographyonline.comresearchgate.net

Table 1: Selected Research Findings on the Roles of D-Amino Acids

D-Amino Acid Organism(s) Role / Function in Research Context Citations
D-Alanine Bacteria Key component of peptidoglycan cell wall; substrate for D-amino acid oxidase (DAO) in mammals. nih.govnumberanalytics.comfrontiersin.org
D-Glutamic Acid Bacteria Fundamental constituent of the peptidoglycan layer. numberanalytics.comfrontiersin.org
D-Serine Bacteria, Mammals Component of peptidoglycan in some species; acts as a co-agonist at NMDA receptors in the brain. nih.govnumberanalytics.com
D-Aspartate Bacteria, Mammals Found in peptidoglycan of some species; involved in neurogenesis and endocrine systems. frontiersin.orgfrontiersin.org
D-Methionine Bacteria Released by diverse bacterial phyla; regulates cell wall remodeling and biofilm dispersal. nih.gov

D Methionine As an Essential Amino Acid Isomer

Methionine is an essential sulfur-containing amino acid, meaning it cannot be synthesized by humans and many other animals and must be obtained from the diet. taylorandfrancis.com It exists in two stereoisomeric forms, or enantiomers: L-methionine and D-methionine, which are non-superimposable mirror images of each other. ontosight.aithepoultrysite.com While L-methionine is the isomer directly incorporated into proteins during synthesis, D-methionine has distinct metabolic fates and research applications. ontosight.ai

In many animals, D-methionine can be utilized as a source of the essential amino acid. acs.orgnih.gov This occurs through a two-step enzymatic conversion process where D-methionine is first converted to its keto-acid analogue (α-keto-γ-methylthiobutyric acid) and then transaminated to form L-methionine, which can then enter the body's metabolic pathways. thepoultrysite.com The relative bioavailability of D-methionine compared to the L-isomer is an active area of nutritional research, with studies showing they are equally bioavailable for nitrogen retention in pigs, for instance. nih.gov

The unique properties of D-methionine have made it a subject of specific academic inquiry. Research has explored its potential as a protective agent. For example, studies have investigated its ability to mitigate the ototoxicity (hearing damage) caused by the chemotherapeutic drug cisplatin (B142131). ontosight.ai Other research has examined its radioprotective effects, finding that D-methionine provided protection against carbon-ion-induced DNA damage in plasmid DNA, with an efficacy comparable to the well-known radical scavenger DMSO. nih.gov This suggests a potential mechanism of hydroxyl radical scavenging. nih.gov

The sodium salt form of D-methionine is frequently used in this research. A study in rats comparing the absorption rates of D-, L-, and DL-methionine found similar rates when they were administered as sodium salts. tennessee.edu

Table 2: Physicochemical Properties of D-Methionine Sodium Salt

Property Value Source
IUPAC Name sodium;(2R)-2-amino-4-methylsulfanylbutanoate PubChem nih.gov
Molecular Formula C₅H₁₀NNaO₂S PubChem nih.gov
Molecular Weight 171.20 g/mol PubChem nih.govnih.gov
Parent Compound D-Methionine PubChem nih.gov

| Component Compounds | Sodium, D-Methionine | PubChem nih.gov |

Role of Sodium Salts in Biochemical Research Contexts

Chemical Synthesis Pathways of D,L-Methionine Racemates

The industrial production of methionine predominantly relies on chemical synthesis, which results in a racemic mixture of D- and L-methionine (D,L-methionine). redalyc.orgrsc.org These synthetic routes are largely adaptations of the Strecker synthesis and utilize key raw materials such as acrolein, methyl mercaptan, and a source of cyanide and ammonia (B1221849). redalyc.orgscielo.org.co

Strecker Synthesis Adaptations and Intermediates

The Strecker synthesis is a well-established method for producing amino acids. In the context of methionine production, the process begins with the reaction of an aldehyde with cyanide and ammonia to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the final amino acid. wikipedia.org For the commercial synthesis of racemic methionine, methional is the key aldehyde intermediate. wikipedia.org

A common industrial adaptation involves the reaction of acrolein and methyl mercaptan to produce 3-(methylthio)propionaldehyde (B105701) (MMP), also known as methional. rsc.orgintratec.us This intermediate then undergoes a reaction, often a Bucherer-Bergs reaction, with a source of cyanide (like hydrogen cyanide) and ammonia (often from ammonium (B1175870) carbonate) to form 5-(2-(methylthio)ethyl)hydantoin. rsc.orgresearchgate.net This hydantoin (B18101) derivative is a crucial intermediate in the pathway. redalyc.orgresearchgate.net The synthesis of this hydantoin intermediate can achieve yields of approximately 97%. rsc.org

Conversion from Acrolein and Methyl Mercaptan Precursors

The reaction conditions for these steps are carefully controlled. For instance, the formation of the hydantoin intermediate can be carried out at 80°C. wvu.edu The subsequent hydrolysis step to form the sodium salt of methionine is often conducted at an elevated temperature of around 160°C under pressure or at 90°C. redalyc.orgwvu.edu

Sodium Salt Formation in Synthetic Processes

During the chemical synthesis of D,L-methionine, a key step involves the formation of the sodium salt of methionine. After the formation of the hydantoin intermediate, it is subjected to hydrolysis, typically using a strong base like sodium hydroxide (B78521) (NaOH). redalyc.orgwvu.edu This reaction is often performed by heating the reaction mixture, for example, to 90°C. redalyc.org The hydrolysis of the hydantoin in the presence of NaOH and water results in the formation of the D,L-methionine sodium salt, along with the release of ammonia and carbon dioxide. redalyc.orgredalyc.org This reaction can achieve a conversion rate of about 95%. redalyc.orgredalyc.org

The resulting mixture, rich in the D,L-methionine sodium salt, is then acidified, commonly with hydrochloric acid (HCl), to a specific pH (e.g., 2.3). redalyc.orgscielo.org.co This acidification step converts the sodium salt to D,L-methionine and also leads to the formation of sodium chloride (NaCl) as a byproduct. redalyc.orgredalyc.org

Enzymatic and Biocatalytic Approaches for D-Methionine Conversion

While chemical synthesis produces a racemic mixture of D,L-methionine, many biological applications specifically require the L-enantiomer. redalyc.org Enzymatic and biocatalytic methods offer a stereoselective means to resolve this racemic mixture or to specifically convert the D-isomer into the desired L-form.

Stereoselective Biotransformation of DL-Methionine to L-Methionine

Enzymatic resolution is a prominent technique for obtaining L-methionine from a D,L-methionine racemate. oup.comnih.govgoogle.com This process often involves the use of acylases, which can selectively hydrolyze N-acetyl-L-methionine from a racemic mixture of N-acetyl-D,L-methionine, leaving the N-acetyl-D-methionine unreacted. google.comtandfonline.com The resulting L-methionine can then be separated. The remaining N-acetyl-D-methionine can be racemized back to the D,L-mixture and recycled, thus maximizing the yield of L-methionine. google.com

Another advanced approach involves a multi-enzyme cascade system. For instance, D-methionine can be converted to L-methionine with high efficiency using a four-enzyme system. researchgate.net This system can achieve complete conversion of D-methionine to L-methionine. researchgate.net

D-Amino Acid Oxidase (D-AAO) is a key flavoenzyme that plays a crucial role in the conversion of D-amino acids to their corresponding α-keto acids. scispace.com Specifically, D-AAO catalyzes the oxidative deamination of D-methionine to 2-oxo-4-methylthiobutyric acid (KMB), an intermediate that can then be transaminated to L-methionine. researchgate.netnih.gov This enzyme exhibits high specificity for D-isomers and is largely inactive towards L-isomers. scispace.com

D-AAO is found in various tissues in mammals, with the highest activity typically located in the kidney and liver. scispace.comnih.gov The presence of D-AAO in these organs is essential for the in vivo conversion of dietary D-methionine into the biologically usable L-form. animbiosci.orgnih.gov The conversion efficiency of D-methionine to L-methionine is significant due to the substantial activity of D-AAO in various tissues. animbiosci.org In enzymatic cascade systems for L-methionine production, D-AAO from sources like Arthrobacter protophormiae is used for the complete conversion of D-methionine to KMB. researchgate.net

Interactive Data Tables

Key Intermediates in D,L-Methionine Synthesis

IntermediatePrecursorsSubsequent ProductTypical Yield
3-(methylthio)propionaldehyde (MMP/Methional)Acrolein, Methyl Mercaptan5-(2-(methylthio)ethyl)hydantoin~95%
5-(2-(methylthio)ethyl)hydantoinMMP, Hydrogen Cyanide, Ammonium CarbonateD,L-Methionine Sodium Salt~97%
D,L-Methionine Sodium Salt5-(2-(methylthio)ethyl)hydantoin, NaOHD,L-Methionine~95% (conversion)

Enzymes in D-Methionine Conversion

EnzymeSubstrateProductRole
D-Amino Acid Oxidase (D-AAO)D-Methionine2-oxo-4-methylthiobutyric acid (KMB)Oxidative deamination of D-methionine
AcylaseN-acetyl-D,L-methionineL-Methionine + N-acetyl-D-methionineStereoselective hydrolysis
L-phenylalanine dehydrogenase (L-PheDH)2-oxo-4-methylthiobutyric acid (KMB)L-MethionineReductive amination of KMB
Involvement of L-Phenylalanine Dehydrogenase and Leucine Dehydrogenase

Enzymatic synthesis provides a highly specific and efficient route for the production of amino acids. L-phenylalanine dehydrogenase (PheDH) and Leucine Dehydrogenase (LeuDH) are key enzymes in the synthesis of L-methionine from its corresponding α-keto acid. google.com

In a notable four-enzyme cascade system, D-methionine is first converted to 2-oxo-4-methylthiobutyric acid by D-amino acid oxidase (D-AAO). nih.govresearchgate.net Subsequently, L-phenylalanine dehydrogenase, sourced from Rhodococcus sp., catalyzes the reductive amination of this intermediate to yield L-methionine. nih.govresearchgate.net This reaction requires the regeneration of the cofactor NADH, which is accomplished by formate (B1220265) dehydrogenase (FDH). nih.govresearchgate.net Similarly, L-leucine dehydrogenase has been effectively used in combination with D-amino acid oxidase to achieve a nearly 100% conversion of D-methionine to L-methionine. researchgate.net

Table 1: Enzymes in D-Methionine Conversion

Enzyme Source Organism Role in Cascade System
D-Amino Acid Oxidase (D-AAO) Arthrobacter protophormiae Converts D-methionine to 2-oxo-4-methylthiobutyric acid. nih.govresearchgate.net
L-Phenylalanine Dehydrogenase (L-PheDH) Rhodococcus sp. Converts 2-oxo-4-methylthiobutyric acid to L-methionine. nih.govresearchgate.net
Formate Dehydrogenase (FDH) Candida boidinii Regenerates NADH required by L-PheDH. nih.govresearchgate.net
Catalase Integration in Bioconversion Systems

A critical aspect of bioconversion systems involving oxidases is the management of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction. researchgate.net In the enzymatic conversion of D-methionine, D-amino acid oxidase produces H₂O₂ as it oxidizes D-methionine. nih.govresearchgate.netsrce.hr This H₂O₂ can cause oxidative decarboxylation of the resulting α-keto acid, 2-oxo-4-methylthiobutyric acid, and can also negatively impact the stability and activity of the enzymes in the system. nih.govresearchgate.netresearchgate.net

To mitigate these detrimental effects, catalase is integrated into the bioconversion system. nih.govresearchgate.netfkit.hr Catalase efficiently decomposes hydrogen peroxide into water and oxygen, thereby preventing the degradation of the keto acid and protecting the other enzymes. nih.govresearchgate.netresearchgate.net This integration is crucial for achieving a complete and efficient conversion of D-methionine to L-methionine. nih.govresearchgate.net For instance, in a four-enzyme system for this conversion, the addition of catalase was essential to prevent the decarboxylation of 2-oxo-4-methylthiobutyric acid. nih.govresearchgate.net

Cascade Enzyme Systems for Isomer Conversion

Cascade enzyme systems, which involve multiple enzymes working in a coordinated fashion, are powerful tools for the stereoinversion of amino acids. researchgate.net These systems can convert one enantiomer into the other with high efficiency and stereoselectivity, often achieving quantitative yields and over 99% enantiomeric excess. researchgate.netd-nb.info

For the conversion of L-amino acids to their D-isomers, a three-enzyme cascade has been developed. d-nb.info This system utilizes an L-amino acid deaminase, a D-amino acid dehydrogenase, and a formate dehydrogenase for cofactor regeneration. d-nb.info A more complex four-enzyme system has also been established for the conversion of D-methionine to L-methionine, comprising D-amino acid oxidase, catalase, L-phenylalanine dehydrogenase, and formate dehydrogenase. nih.govresearchgate.net This system successfully achieved complete conversion of D-methionine to L-methionine. nih.govresearchgate.net The development of such multi-enzyme systems offers an efficient and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. researchgate.net

Radiochemical Synthesis for Research Applications

Synthesis of Carbon-11 (B1219553) Labeled D-Methionine

For research applications, particularly in positron emission tomography (PET), D-methionine can be labeled with the short-lived radioisotope carbon-11 (¹¹C). snmjournals.orgresearchgate.netosti.gov The synthesis of L- and D-[methyl-¹¹C]methionine has been routinely performed with high radiochemical yields (40%-90%) and optical purity (>99%). snmjournals.orgresearchgate.net

The process typically starts with the production of [¹¹C]carbon dioxide, which is then converted to [¹¹C]methyl iodide. snmjournals.orgresearchgate.net This labeled methyl iodide is then used to alkylate a suitable precursor to produce [¹¹C]D-methionine. snmjournals.orgresearchgate.netresearchgate.net The entire synthesis, including purification by liquid chromatography, can be completed in 20-30 minutes, resulting in a product with a radiochemical purity greater than 98%. snmjournals.orgresearchgate.netosti.gov This rapid and efficient synthesis is crucial due to the short half-life of carbon-11.

Precursor Conversion to Sodium Salts of Sulfide (B99878) Anions

A key step in the radiochemical synthesis of [¹¹C]methionine involves the generation of a sulfide anion from a precursor molecule. snmjournals.org In one established method, the precursor, D-S-benzyl homocysteine, is converted to the corresponding sodium salt of the sulfide anion. snmjournals.org This conversion is achieved by reacting the precursor with sodium in liquid ammonia. snmjournals.org The resulting sulfide anion is then reacted with [¹¹C]methyl iodide to form the final labeled D-methionine product. snmjournals.org The use of sulfide salts, such as sodium hydrogen sulfide (NaSH) and disodium (B8443419) sulfide (Na₂S), is a common practice in chemical synthesis involving sulfur. nih.gov

Biosynthesis in Prokaryotic and Eukaryotic Organisms

The biosynthesis of methionine is an essential metabolic pathway in most microorganisms and plants, as they cannot obtain it from their diet. nih.govoup.com In these organisms, the synthesis of methionine is part of the aspartate family of amino acid biosynthesis. wikipedia.org

In prokaryotes like E. coli and Corynebacterium glutamicum, methionine biosynthesis can occur through two main pathways: transsulfuration and direct sulfhydrylation. jmb.or.krresearchgate.net The transsulfuration pathway involves the conversion of homoserine to cystathionine (B15957), which is then cleaved to form homocysteine. wikipedia.orgjmb.or.kr The direct sulfhydrylation pathway, on the other hand, involves the direct reaction of an activated homoserine derivative with sulfide. jmb.or.krresearchgate.net

In eukaryotes such as plants and yeast, the methionine biosynthetic pathway is similar to that in prokaryotes, starting from aspartic acid and involving homoserine as a key intermediate. nih.govwikipedia.org Plants and some microorganisms can synthesize methionine de novo, with the sulfur atom being derived from cysteine, methanethiol, or hydrogen sulfide. wikipedia.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
L-Phenylalanine
Leucine
D-Methionine
L-Methionine
2-oxo-4-methylthiobutyric acid
NADH
Hydrogen peroxide
Carbon-11
[¹¹C]carbon dioxide
[¹¹C]methyl iodide
[¹¹C]D-methionine
D-S-benzyl homocysteine
Sodium
Liquid ammonia
Sodium hydrogen sulfide
Disodium sulfide
Aspartic acid
Homoserine
Cystathionine
Homocysteine
Cysteine
Methanethiol
Hydrogen sulfide
D-amino acid oxidase
L-phenylalanine dehydrogenase
Leucine Dehydrogenase
Formate dehydrogenase
Catalase
D-S-benzyl homocysteine

De Novo Methionine Synthesis in Plants

Plants, unlike many other higher eukaryotes, are capable of synthesizing the essential sulfur-containing amino acid methionine from inorganic sulfur. This de novo synthesis pathway is intricately linked with the assimilation of sulfur and the metabolism of aspartate-derived amino acids. nih.govnih.gov The process begins with the incorporation of inorganic sulfate (B86663) into cysteine. nih.gov The carbon backbone for methionine synthesis is derived from O-phosphohomoserine, a product of the aspartate family pathway.

The first committed step in methionine biosynthesis in plants is catalyzed by the enzyme cystathionine γ-synthase (CgS) . oup.comresearchgate.net This enzyme facilitates a trans-sulfuration reaction, combining cysteine and O-phosphohomoserine to form cystathionine. oup.com This step is a critical regulatory point, separating the flux of carbon towards methionine from the synthesis of other aspartate-derived amino acids like threonine. oup.comresearchgate.net Following its formation, cystathionine is acted upon by cystathionine β-lyase (CβL) , which cleaves it to produce homocysteine. researchgate.net Both CgS and CβL are typically located in the chloroplasts. researchgate.net

The final step in the de novo synthesis of methionine involves the methylation of homocysteine, a reaction catalyzed by methionine synthase (MS) . oup.com This reaction, which occurs in the cytosol, utilizes N5-methyltetrahydrofolate as the methyl group donor. oup.com Methionine synthase not only completes the de novo synthesis but also plays a crucial role in regenerating the methyl group of S-adenosylmethionine (AdoMet), a key compound involved in numerous metabolic reactions. nih.gov

Regulation of this pathway in plants is complex. A primary control point is the competition between cystathionine γ-synthase (CgS) and threonine synthase (TS) for their common substrate, O-phosphohomoserine. oup.comresearchgate.net The activity of threonine synthase is allosterically activated by S-adenosylmethionine (AdoMet), the end-product of the methionine pathway. nih.govoup.com This means that when AdoMet levels are high, the flux is directed more towards threonine synthesis. Conversely, the regulation of CgS often occurs at the level of gene expression, with its transcript levels being influenced by the concentration of free methionine. oup.comresearchgate.net This intricate regulatory network ensures a balanced production of these essential amino acids according to the plant's metabolic needs. jst.go.jp

Table 1: Key Enzymes in De Novo Methionine Synthesis in Plants

EnzymeAbbreviationSubstrate(s)ProductCellular LocationRegulatory Notes
Cystathionine γ-synthaseCgSCysteine, O-phosphohomoserineCystathionineChloroplastKey regulatory point; competes with Threonine Synthase. oup.comresearchgate.net
Cystathionine β-lyaseCβLCystathionineHomocysteineChloroplast---
Methionine synthaseMSHomocysteine, N5-methyltetrahydrofolateMethionineCytosolAlso involved in regenerating the methyl group of AdoMet. nih.govoup.com

Microbial Fermentation Routes and Metabolic Engineering for Methionine Production

While chemical synthesis has traditionally dominated the industrial production of methionine, resulting in a racemic mixture of DL-methionine, there is growing interest in microbial fermentation to produce the biologically active L-methionine directly. nih.govsaudijournals.comijpas.orgscielo.org.co However, the fermentative production of methionine has been challenging due to the highly regulated nature of its biosynthetic pathway in microorganisms. nih.govresearchgate.net Key industrial microorganisms such as Corynebacterium glutamicum and Escherichia coli have been the focus of extensive metabolic engineering efforts to overcome these hurdles. saudijournals.comfrontiersin.org

In many bacteria, the synthesis of methionine is part of the aspartate family pathway, similar to plants. The biosynthesis is subject to stringent feedback inhibition and repression of key enzymes by methionine and its derivative, S-adenosylmethionine (SAM). researchgate.netresearchgate.net For instance, in E. coli, the transcriptional regulator MetJ, in complex with SAM, represses the expression of most methionine biosynthetic genes. researchgate.net

Metabolic engineering strategies aim to deregulate these control mechanisms and channel metabolic flux towards methionine. Common approaches include:

Removing Feedback Inhibition: This is often the primary step and involves introducing mutations into key enzymes to make them resistant to feedback inhibition by the end product. nih.gov For example, modifying the hom gene in C. glutamicum can result in a feedback-resistant homoserine dehydrogenase. hep.com.cn

Deleting Regulatory Genes: Knocking out transcriptional repressors like metJ in E. coli can lead to the constitutive expression of the methionine biosynthetic genes. researchgate.net Similarly, deleting the mcbR gene in C. glutamicum can enhance production. hep.com.cn

Blocking Competing Pathways: To increase the availability of precursors like homoserine, competing pathways are often blocked. nih.gov A common strategy is to delete the thrB gene, which encodes homoserine kinase, thereby preventing the conversion of homoserine to threonine and directing the flux towards methionine. nih.govhep.com.cn

Enhancing Precursor and Cofactor Supply: Overexpressing genes that lead to an increased supply of precursors and necessary cofactors like NADPH can significantly boost methionine yields. researchgate.net

Engineering Transport Systems: Modifying transport systems to facilitate the export of methionine out of the cell can prevent intracellular accumulation that might trigger feedback mechanisms. researchgate.netresearchgate.net For example, overexpressing the efflux transporter YjeH in E. coli has been shown to increase L-methionine titer. researchgate.net

Through these systematic approaches, significant improvements in L-methionine production have been achieved. For instance, engineered E. coli strains have been reported to produce titers as high as 17.74 g/L in a bioreactor setting. researchgate.netresearchgate.net Furthermore, research has explored the enzymatic conversion of the less expensive D-methionine from racemic mixtures into L-methionine. nih.govresearchgate.netpsu.edu One such system uses a cascade of four enzymes: D-amino acid oxidase (D-AAO) to convert D-methionine to its corresponding α-keto acid, catalase to prevent decarboxylation, and an L-amino acid dehydrogenase coupled with a dehydrogenase for cofactor regeneration to produce L-methionine. nih.govresearchgate.net Another approach involves engineering Saccharomyces cerevisiae to convert D-methionine to L-methionine intracellularly for the production of S-adenosyl-L-methionine (SAM). nih.gov

Table 2: Microbial Strains and Engineering Strategies for Methionine Production

MicroorganismEngineering StrategyKey Gene(s) ModifiedReported TiterReference
Escherichia coliDeletion of transcriptional regulator, overexpression of key enzyme and efflux transporterΔmetJ, metA, yjeH413.16 mg/L researchgate.net
Escherichia coliDeletion of regulator, import system, and competing pathway; overexpression of key enzymesΔmetJ, ΔmetI, ΔlysA9.75 g/L researchgate.net
Corynebacterium glutamicumDeletion of competing pathway and regulatory genesΔthrB, ΔmcbR, ΔmetD0.49 g/L hep.com.cn
Escherichia coliFermentation optimization of engineered strain---13.2 g/L nih.gov
Saccharomyces cerevisiaeIntracellular conversion of D-methionine to L-methionine for SAM productionDisruption of HPA3; expression of DAAO and l-PheDH10.3 g/L (SAM) nih.gov

D-Methionine Catabolism and Interconversion to L-Methionine

The primary pathway for the utilization of D-methionine involves its catabolism and subsequent conversion to L-methionine. This is a two-step process initiated by oxidative deamination, followed by transamination. mdpi.com

D-Amino Acid Oxidase (DAAO) Mediated Deamination

The initial and rate-limiting step in the catabolism of D-methionine is its oxidative deamination, a reaction catalyzed by the flavin-containing enzyme D-amino acid oxidase (DAAO; EC 1.4.3.3). scispace.comnih.gov DAAO exhibits broad substrate specificity, acting on various D-amino acids. uniprot.orgnih.gov The enzyme catalyzes the oxidation of D-methionine, leading to the formation of an imino acid intermediate. scispace.com This reaction requires a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The DAAO enzyme is found in various organisms, from microorganisms to mammals, and plays a significant role in the degradation of D-amino acids. scispace.comnih.gov

Formation of 2-Oxo-4-methylthiobutyric Acid Intermediate

The imino acid produced from the deamination of D-methionine is unstable and undergoes non-enzymatic hydrolysis in the aqueous cellular environment. scispace.com This hydrolysis results in the formation of the corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMTB), also known as 4-methylthio-2-oxobutanoate, and ammonia. scispace.comsrce.hrscispace.comnih.gov KMTB is a key intermediate in the conversion of D-methionine to its biologically active L-form. mdpi.com The production of KMTB from D-methionine has been demonstrated in various experimental systems, including those using purified DAAO. srce.hrnih.gov

Subsequent Transamination to L-Methionine

Following its formation, 2-oxo-4-methylthiobutyric acid (KMTB) is converted to L-methionine through a transamination reaction. mdpi.comimrpress.com This step is catalyzed by various transaminases (aminotransferases), which transfer an amino group from a donor amino acid to KMTB. imrpress.comnih.gov The specific transaminases and amino donors can vary depending on the tissue and organism. imrpress.com For example, in rat liver, glutamine and asparagine can serve as substrates for the transamination of KMTB. imrpress.com In chicken tissues, a broader range of amino acids can act as amino group donors. imrpress.com This transamination step completes the conversion of the carbon skeleton of D-methionine into the biologically active L-methionine.

Organ-Specific Conversion Efficiencies (e.g., Liver, Kidney, Intestine)

The conversion of D-methionine to L-methionine is not uniformly distributed throughout the body; rather, it exhibits organ-specific efficiencies. The liver and kidneys are recognized as the primary sites for this transformation in many animal species. imrpress.comnih.govcambridge.org

Liver: The liver plays a central role in metabolic processes and possesses significant DAAO activity, enabling the initial deamination of D-methionine. imrpress.comnih.gov It is also a major site for the subsequent transamination of the resulting KMTB to L-methionine. imrpress.com

Kidney: The kidney is another organ with high activity for converting D-methionine to L-methionine. imrpress.comnih.gov In some species, like chickens, the kidney shows very high activity in converting KMTB to L-methionine. imrpress.com

Intestine: The small intestine also has the capacity to metabolize D-methionine to L-methionine, although generally to a lesser extent than the liver and kidney. imrpress.comnih.gov

The relative contribution of each organ can vary between species. For instance, in chickens, the kidney is a highly active site for this conversion, whereas in rats, the liver is considered the major organ for this process due to its larger mass. nih.gov

Table 1: Key Enzymes and Intermediates in D-Methionine to L-Methionine Conversion

Step Enzyme Substrate Product(s)
1. Oxidative Deamination D-Amino Acid Oxidase (DAAO) D-Methionine Imino acid intermediate, Hydrogen peroxide
2. Hydrolysis (Non-enzymatic) Imino acid intermediate 2-Oxo-4-methylthiobutyric acid (KMTB), Ammonia
3. Transamination Transaminases 2-Oxo-4-methylthiobutyric acid (KMTB), Amino acid donor L-Methionine, α-keto acid

Involvement in One-Carbon Metabolism and Sulfur Amino Acid Cycles

Once converted to L-methionine, the molecule can participate in all the metabolic pathways typical for this essential amino acid, including the crucial one-carbon metabolism and sulfur amino acid cycles. tandfonline.com

Methionine Cycle and Regeneration

The newly synthesized L-methionine enters the methionine cycle (also known as the S-adenosylmethionine or SAM cycle). tandfonline.comwikipedia.org This cycle is fundamental for numerous cellular processes. creative-proteomics.com The first step involves the activation of L-methionine by methionine adenosyltransferase to form S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. wikipedia.orgcreative-proteomics.com

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. wikipedia.org Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. wikipedia.orgwikipedia.org This remethylation is primarily catalyzed by methionine synthase, an enzyme that requires vitamin B12 and utilizes a methyl group from 5-methyltetrahydrofolate, linking the methionine cycle to folate-dependent one-carbon metabolism. tandfonline.comwikipedia.orgwikipedia.org In the liver and kidney, an alternative remethylation pathway exists, catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor. wikipedia.org

The regeneration of L-methionine from homocysteine ensures a continuous supply for protein synthesis and the numerous methylation reactions vital for cellular function and regulation. asm.orgpnas.org

Precursor Role in S-Adenosylmethionine (SAM) Synthesis

D-methionine is not a direct precursor for the synthesis of S-Adenosylmethionine (SAM), a universal methyl group donor essential for numerous biochemical reactions. wikipedia.orgwikipedia.orgmdpi.com The enzyme methionine adenosyltransferase (MAT), which catalyzes the formation of SAM from methionine and ATP, is stereospecific for the L-enantiomer. mdpi.comnih.govgoogle.com

However, D-methionine functions as an indirect precursor to SAM through a two-step enzymatic conversion process to L-methionine. researchgate.netimrpress.com

Oxidative Deamination: The first step involves the enzyme D-amino acid oxidase (D-AAOX), a peroxisomal enzyme that uses flavin adenine dinucleotide (FAD) as a cofactor. imrpress.com D-AAOX catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid (KMB). researchgate.netimrpress.com

Transamination: In the second step, KMB is converted to L-methionine through a transamination reaction. imrpress.com This reaction involves the transfer of an amino group from a donor amino acid, such as glutamate (B1630785) or branched-chain amino acids, to KMB, a reaction catalyzed by various transaminases. imrpress.com

Once converted to L-methionine, the molecule can enter the methionine cycle and be utilized by methionine adenosyltransferase to synthesize SAM. wikipedia.orgnih.gov This conversion pathway allows organisms to utilize D-methionine from racemic DL-methionine mixtures, which are common in commercial production. google.com

Relationship with Glutathione (B108866) (GSH) Formation

D-methionine contributes indirectly to the synthesis of glutathione (GSH), a critical intracellular antioxidant. researchgate.net The connection is established through the transsulfuration pathway, which converts L-methionine into cysteine, one of the three amino acid precursors required for GSH synthesis (the others being glutamate and glycine). nih.govembopress.org

The process unfolds as follows:

Conversion to L-Methionine: As previously described, D-methionine is first converted to L-methionine. researchgate.netimrpress.com

Entry into the Transsulfuration Pathway: L-methionine is activated to S-adenosylmethionine (SAM). nih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov

Synthesis of Cysteine: Homocysteine is the branch-point intermediate that enters the transsulfuration pathway. It is converted, via the intermediate cystathionine, into cysteine. nih.govresearchgate.net

GSH Synthesis: The newly synthesized cysteine, along with glutamate and glycine, is used to form glutathione in a two-step enzymatic process catalyzed by γ-glutamylcysteine ligase (GCL) and GSH synthetase. nih.govnih.gov

Studies have demonstrated that supplementation with D-methionine can lead to an elevation in cellular glutathione levels, underscoring its role in supporting the cellular antioxidant defense system by providing the necessary precursors for the transsulfuration pathway. researchgate.net

Enzymatic Regulation and Modulation by D-Methionine

D-methionine and its metabolites can influence the activity and expression of various enzymes, playing a significant role in cellular regulation, particularly in response to stress.

Modulation of Antioxidant Enzyme Levels (e.g., SOD, Catalase)

D-methionine has been shown to modulate the levels and activity of key antioxidant enzymes that protect cells from damage by reactive oxygen species (ROS). The primary enzymes in this system are superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which decomposes hydrogen peroxide into water and oxygen. nih.gov

Research indicates that D-methionine supplementation can help maintain the levels of SOD and catalase, particularly under conditions of oxidative stress. researchgate.net Studies in various models have shown that methionine availability is crucial for antioxidant defense. For instance, methionine restriction has been observed to decrease SOD activity in lambs, while methionine supplementation in heat-stressed poultry and drought-stressed wheat has been found to enhance the activity of SOD and catalase. mdpi.comresearchgate.netsemanticscholar.org This modulation helps to fortify the cell's capacity to neutralize harmful ROS.

Table 1: Effect of Methionine Supplementation on Antioxidant Enzyme Activity

Organism/ModelStress ConditionEffect on Superoxide Dismutase (SOD)Effect on Catalase (CAT)
General (D-Met)Oxidative StressMaintains enzyme levels researchgate.netMaintains enzyme levels researchgate.net
LambsMethionine RestrictionDecreased activity semanticscholar.orgNo significant change semanticscholar.org
PoultryHeat StressIncreased activity mdpi.comIncreased activity (variable results) mdpi.com
WheatDrought StressEnhanced activity researchgate.netEnhanced activity researchgate.net

Effects on Na+K+-ATPase and Ca2+-ATPase Activities

D-methionine exhibits a protective effect on critical ion-pumping enzymes, namely the sodium-potassium ATPase (Na+K+-ATPase) and the calcium ATPase (Ca2+-ATPase). These enzymes are vital for maintaining cellular ion gradients, membrane potential, and signaling pathways. nih.govnih.gov

Studies investigating drug-induced toxicity have revealed that certain compounds, such as the chemotherapy agent cisplatin (B142131), can significantly inhibit the activities of both Na+K+-ATPase and Ca2+-ATPase. nih.govnih.gov This inhibition leads to ionic disturbances and cellular damage. Research in guinea pig models demonstrated that co-administration of D-methionine could effectively attenuate the cisplatin-induced inhibition of these ATPase activities in a dose-dependent manner. nih.govnih.gov The protective effect of D-methionine on these enzymes is strongly correlated with its ability to mitigate cellular damage and oxidative stress. researchgate.netnih.govresearchgate.net

Table 2: Protective Effect of D-Methionine on ATPase Activity Against Cisplatin-Induced Inhibition

EnzymeEffect of CisplatinEffect of D-Methionine Co-administration
Na+, K+-ATPase Significant inhibition of activity nih.govReverses/attenuates the inhibition nih.gov
Ca2+-ATPase Significant inhibition of activity nih.govReverses/attenuates the inhibition nih.gov

Interactions with D-Amino Acid Transaminases (e.g., AtDAT1 in Arabidopsis)

D-methionine is a key substrate for D-amino acid transaminases (DAATs), enzymes that catalyze the transfer of an amino group between a D-amino acid and an α-keto acid. researchgate.net A well-characterized example is the D-amino acid transaminase 1 (AtDAT1) from the plant Arabidopsis thaliana. nih.gov

Biochemical and physiological studies have identified AtDAT1 as a central enzyme in the metabolism of D-amino acids in Arabidopsis. nih.gov This enzyme exhibits a broad substrate range but shows a distinct preference for D-methionine as the amino group donor. nih.govuniprot.org When D-methionine is the substrate, AtDAT1 primarily catalyzes its transamination with pyruvate (B1213749) (as the amino acceptor) to produce D-alanine and 2-keto-4-(methylthio)butyric acid (KMB). The KMB can be further transaminated to generate L-methionine. nih.gov Loss-of-function mutants lacking AtDAT1 are unable to effectively metabolize D-methionine, leading to growth inhibition and altered metabolic profiles. nih.gov

Table 3: Substrate Preference of Arabidopsis thaliana D-Amino Acid Transaminase 1 (AtDAT1)

Substrate (Amino Donor)Relative Activity/PreferenceKey Products
D-Methionine Highest nih.govuniprot.orgD-Alanine, D-Glutamate, L-Methionine nih.gov
D-Alanine ActiveD-Glutamate
D-Glutamate ActiveD-Alanine
Other D-Amino Acids Lower activityD-Alanine, D-Glutamate

Malonylation Pathways of D-Methionine

In addition to transamination, D-methionine can undergo malonylation, a metabolic process where a malonyl group is transferred to the amino acid. This pathway has been specifically observed in plants like Arabidopsis thaliana. nih.gov

In Arabidopsis, D-methionine can be malonylated by an N-malonyl transferase, forming malonyl-methionine. nih.gov This pathway is significant because the N-malonyl transferase also uses the ethylene (B1197577) precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), as a substrate. Therefore, the malonylation of D-methionine acts as a competitive process that can influence ethylene biosynthesis. nih.gov In mutants that lack the primary D-methionine metabolizing enzyme, AtDAT1, there is a significant increase in the accumulation of malonyl-methionine. nih.gov This indicates that when the main transamination pathway is blocked, D-methionine is shunted into the malonylation pathway. This metabolic cross-talk demonstrates a complex regulatory network involving D-amino acid metabolism and hormone synthesis in plants.

Cellular and Subcellular Mechanisms of Action of D Methionine

Membrane Transport and Cellular Uptake Mechanisms

The entry of D-Methionine into the cell is a regulated process mediated by various transport systems embedded in the plasma membrane. These mechanisms are influenced by ion gradients, pH, and the presence of other amino acids.

The transport of D-Methionine across the cell membrane is facilitated by multiple carrier-mediated systems, a significant portion of which are dependent on sodium ions (Na+) thepoultrysite.com. Research indicates that the absorption of both D- and L-isomers of methionine involves Na+-dependent transport mechanisms physiology.orgnih.gov. Studies using porcine jejunum have shown that dietary supplementation with DL-Methionine induces a prominent sodium-dependent transport system, enhancing the absorption efficiency of both D- and L-methionine nih.gov. The initial phase of methionine uptake is critically dependent on the presence of Na+ nih.gov. This co-transport mechanism utilizes the electrochemical gradient of sodium to drive the uptake of the amino acid into the cell youtube.com.

Extracellular pH plays a crucial role in modulating the transport of D-Methionine. Studies conducted on Caco-2 cells, a model for the intestinal barrier, have demonstrated that lowering the extracellular pH from 7.4 to 5.5 significantly increases the uptake of D-Methionine physiology.orgnih.govub.edu. This enhancement of transport occurs in both the presence and absence of sodium, suggesting the involvement of H+ (proton) gradients as a driving force physiology.orgub.edu. The stimulation of D-Methionine transport by a lower pH is attributed to the activity of specific transport systems, such as system B⁰,⁺ physiology.orgnih.govub.edu.

pH ConditionEffect on D-Methionine UptakeAssociated Transport System
pH 7.4 (Neutral) Baseline uptakeNa+-dependent and independent systems
pH 5.5 (Acidic) Increased uptakeStimulation of system B⁰,⁺

This table summarizes the observed effects of extracellular pH on the cellular uptake of D-Methionine in Caco-2 cells, as reported in the literature physiology.orgnih.govub.edu.

Different sources of methionine utilize distinct transport pathways for cellular absorption. While D-Methionine and L-Methionine are transported via amino acid transporters, the methionine hydroxy analogue (HMTBa) is absorbed by different systems nih.gov. HMTBa, lacking an amino group, is taken up by monocarboxylate transporters rather than amino acid carriers nih.gov.

D-Methionine competes with the naturally occurring L-isomer for the same transport receptors chemunique.co.za. However, the affinity and maximal transport rates can differ. Some studies suggest that certain transporters may exhibit stereoselectivity, favoring one isomer over the other nih.gov. For instance, while some reports indicate similar transport kinetics for D- and L-Met, others suggest that specific transporters like 4F2hc/LAT2 may only transport L-Met nih.gov. In contrast, dietary supplementation with DL-Methionine (a racemic mixture of both isomers) has been shown to effectively increase the absorptive capacity for both D- and L-Met nih.gov.

Methionine SourcePrimary Transport MechanismKey Characteristics
D-Methionine Sodium-dependent and independent amino acid transporters thepoultrysite.comphysiology.orgnih.gov.Uptake is enhanced by lower extracellular pH ub.edu. Competes with L-Methionine for transport chemunique.co.za.
DL-Methionine Sodium-dependent and independent amino acid transporters thepoultrysite.comnih.gov.A 50/50 mixture of D- and L-isomers. Supplementation can increase the transport efficiency for both isomers nih.gov.
Methionine Hydroxy Analogue (HMTBa) Monocarboxylate transporters (e.g., MCT1) nih.gov.Chemically distinct from methionine; absorbed via a different class of transporters nih.gov.

This table compares the cellular transport mechanisms for D-Methionine, DL-Methionine, and Methionine Hydroxy Analogue based on published research.

The transport of neutral amino acids like methionine is mediated by specific protein families, including Solute Carrier (SLC) transporters. Sodium-coupled neutral amino acid transporter 2 (SNAT2), a member of the SLC38 family, is a Na+-dependent transporter responsible for the uptake of several neutral amino acids, including methionine acs.orgnih.gov. Given its function, SNAT2 is a primary candidate for the observed sodium-dependent uptake of D-Methionine. The activity of SNATs is also pH-dependent, with uptake often increasing at a more alkaline pH (e.g., 8.5) nih.gov.

The L-type amino acid transporter 1 (LAT1), a member of the SLC7 family, is a sodium-independent transporter that functions as an amino acid exchanger nih.govarvojournals.org. While its primary substrates are large neutral amino acids, some research suggests that LAT1 may transport both L- and D-methionine nih.gov. However, the precise role and affinity of LAT1 and other specific transporters for D-Methionine require further conclusive investigation.

Intracellular Metabolic Reprogramming

Once inside the cell, D-Methionine is converted to its L-isomer to participate in protein synthesis and other metabolic pathways nih.gov. Beyond this conversion, studies indicate that D-Methionine supplementation can directly influence and reprogram key intracellular metabolic networks.

Research using bovine mammary epithelial cells has shown that supplementation with D-Methionine leads to significant alterations in cellular metabolism nih.gov. Proteomic pathway analysis revealed that D-Methionine treatment stimulated several key metabolic pathways, including fructose-galactose metabolism and pyruvate (B1213749) metabolism nih.gov. The stimulation of these pathways suggests that D-Methionine can influence cellular energy production and the synthesis of metabolic intermediates. Methionine supplementation in other cell models has also been linked to a rewiring of central carbon metabolism, affecting pathways such as the tricarboxylic acid (TCA) cycle and pyruvate metabolism mdpi.com.

Metabolic PathwayEffect of D-Methionine SupplementationReference
Fructose-Galactose Metabolism Stimulated nih.gov
Pyruvate Metabolism Stimulated nih.govmdpi.com
Glycolysis Pathway Stimulated nih.gov
Phosphoinositide 3 (PI3) Kinase Pathway Stimulated nih.gov

This table outlines the metabolic pathways reported to be stimulated by D-Methionine supplementation in bovine mammary epithelial cells nih.gov.

Regulation of Glycolysis Pathways

D-Methionine, primarily through its conversion to L-methionine, exhibits regulatory effects on glycolysis, the metabolic pathway that converts glucose into pyruvate for energy production nih.govnih.gov. In vitro studies on various tumor cell lines have demonstrated that methionine can inhibit glycolysis. For instance, glycolysis in Kirsten murine sarcoma virus-transformed rat kidney cells was inhibited by 60-75% after exposure to methionine nih.gov. Similarly, glycolysis in a chemically transformed cell line of Madin-Darby canine kidney cells was also sensitive to methionine, with a maximal inhibition of 75% nih.gov.

The primary mechanism for this action by D-methionine involves its conversion into L-methionine. This biotransformation is carried out by a two-step enzymatic process. First, the enzyme D-amino acid oxidase (DAAO) converts D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA) nih.govthepoultrysite.comscispace.com. Subsequently, a transaminase attaches an amine group to MTOBA to form L-methionine thepoultrysite.com. This conversion primarily occurs in the liver and kidneys chemunique.co.za. Once converted, the resulting L-methionine can exert its metabolic effects, including the observed inhibition of glycolytic activity in specific cell types nih.govnih.gov. Mice that lack D-amino acid oxidase activity are unable to properly metabolize D-methionine, leading to its excretion in the urine nih.gov.

Table 1: Key Enzymes in the Bioconversion of D-Methionine to L-Methionine

Enzyme Action Intermediate Product
D-Amino Acid Oxidase (DAAO) Oxidative deamination of D-methionine 2-oxo-4-methylthiobutyric acid (MTOBA)

| Transaminase | Amination of MTOBA | L-Methionine |

Phosphoinositide 3 Kinase Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism nih.gov. Research has shown that methionine can positively modulate this pathway. Studies in human and bovine mammary epithelial cells have demonstrated that methionine promotes protein synthesis and cell proliferation by activating the PI3K-mTOR signaling pathway nih.govresearchgate.net. The activation of this pathway is crucial for translating nutritional signals into metabolic action researchgate.net.

For D-methionine, this modulation is an indirect effect that relies on its conversion to L-methionine thepoultrysite.comchemunique.co.za. Once L-methionine is formed, it can participate in cellular signaling. The PI3K pathway is activated by various growth factors and nutrients, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) nih.gov. PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase Akt, which in turn activates the mTOR complex (mammalian target of rapamycin) nih.govresearchgate.net. This cascade ultimately enhances protein synthesis, a key anabolic process. Therefore, D-methionine sodium salt serves as a precursor to the active L-isomer that engages with and modulates the PI3K signaling pathway.

Oxidative Stress Modulation and Antioxidant Function

This compound contributes significantly to the cellular antioxidant defense system through multiple mechanisms. These include direct chemical reactions with free radicals and indirect actions that support the endogenous antioxidant network.

Free Radical Scavenging Capabilities

Methionine, including its D-isomer, possesses intrinsic free radical scavenging capabilities due to the presence of a sulfur atom in its structure pnas.orgmdpi.com. This sulfur-containing amino acid can directly react with a variety of reactive oxygen species (ROS), such as hydrogen peroxide and hypochlorous acid pnas.orgnih.gov. In this process, the methionine residue is oxidized to methionine sulfoxide (B87167), thereby neutralizing the damaging oxidant molecule nih.govnih.gov. This direct chemical scavenging protects other vital cellular components, such as proteins and DNA, from oxidative damage nih.gov. The surface-exposed methionine residues on proteins create a high local concentration of this antioxidant, providing an efficient defense against oxidative insults pnas.orgnih.gov.

Prevention of Glutathione (B108866) Efflux

Glutathione (GSH) is a critical intracellular antioxidant. Studies have shown that L-methionine can inhibit the efflux of GSH from cells, specifically hepatocytes nih.govnih.gov. This action helps to maintain higher intracellular GSH concentrations, thereby enhancing the cell's antioxidant capacity nih.gov. Research on isolated rat hepatocytes revealed that the inhibition of GSH efflux is specific to L-methionine and appears to be a competitive process, possibly acting through an allosteric mechanism on the cell's exterior nih.govresearchgate.net.

D-methionine itself does not directly inhibit this efflux. However, through its conversion to L-methionine in the liver, it provides the specific isomer necessary for this effect chemunique.co.zanih.gov. By serving as a metabolic precursor, D-methionine indirectly contributes to the preservation of the intracellular glutathione pool.

Protection of Cellular Antioxidant Enzymes

The body's primary defense against ROS includes a network of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) ulisboa.pt. L-methionine has been shown to support the function of these enzymes. Oral supplementation with L-methionine can increase the activity of manganese superoxide dismutase, catalase, and glutathione peroxidase nih.gov. This effect is partly mediated by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant responsive element) signaling pathway, which upregulates the expression of antioxidant genes nih.gov.

The protective role of D-methionine on these enzymes is realized after its conversion to L-methionine thepoultrysite.comchemunique.co.za. The resulting L-methionine can then contribute to the synthesis of glutathione (a substrate for GPX) and activate signaling pathways like Nrf2, thereby bolstering the enzymatic antioxidant defense system nih.gov. However, it is noteworthy that some studies have reported that very high, non-physiological levels of methionine can induce oxidative stress and lead to a decrease in the activity of these protective enzymes researchgate.netnih.gov.

Methionine Sulfoxide Reductase System Activity

A key aspect of methionine's antioxidant function is its ability to be regenerated after scavenging a free radical. The oxidation of methionine produces methionine sulfoxide (MetO) nih.gov. The Methionine Sulfoxide Reductase (Msr) system is a crucial enzymatic pathway that reduces MetO back to methionine, allowing it to function as a catalytic antioxidant nih.govpnas.org.

This system consists of two main classes of enzymes: MsrA, which stereospecifically reduces the S-diastereomer of methionine sulfoxide, and MsrB, which reduces the R-diastereomer nih.govmdpi.comportlandpress.com. This stereospecificity is critical for the antioxidant function of D-methionine. The oxidation of D-methionine will produce specific R or S forms of MetO, which can then be repaired by the corresponding Msr enzymes. This recycling process, powered by cellular reducing agents like thioredoxin, allows a single methionine molecule to neutralize multiple ROS molecules, making it a highly efficient component of the cell's antioxidant defense nih.govnih.gov. The Msr system's ability to repair oxidized methionine residues is vital for protecting proteins from irreversible oxidative damage and has been implicated in delaying aging and preventing diseases associated with oxidative stress pnas.orgportlandpress.com.

Table 2: Components of the Methionine Sulfoxide Reductase (Msr) System

Component Function Specificity
MsrA Reduces methionine-S-sulfoxide back to methionine S-diastereomer of MetO
MsrB Reduces methionine-R-sulfoxide back to methionine R-diastereomer of MetO

| Thioredoxin | Provides the reducing power for the Msr enzymes | General reducing agent |

Selective Cellular Protection Mechanisms of D-Methionine

The protective effects of D-methionine at the cellular level are characterized by a notable selectivity, offering defense to healthy, normal cells while potentially not extending the same benefit to transformed or cancerous cells. This differential action is rooted in the unique metabolic dependencies of cancer cells. Furthermore, a key aspect of its protective mechanism involves the stabilization of mitochondrial function, a critical factor in cell survival and health.

Differential Protection in Normal vs. Transformed Cells

The selective protection afforded by D-methionine is intrinsically linked to the altered metabolic state of many cancer cells, a phenomenon often referred to as "methionine dependency". Unlike normal cells, which can often utilize homocysteine to regenerate methionine, many types of cancer cells lack this capability and are heavily reliant on an external supply of methionine for their rapid proliferation and survival. nih.govmdpi.commdpi.com This metabolic vulnerability means that while normal cells are unaffected by limitations in methionine, cancer cells are significantly inhibited. nih.govmdpi.com

Research has demonstrated that L-methionine can selectively inhibit the proliferation and cell cycle progression of certain cancer cell lines, such as breast and prostate cancer cells, without having a significant inhibitory effect on their non-tumorigenic counterparts. nih.govnih.gov This suggests a fundamental difference in how normal and transformed cells process or respond to methionine. While these studies focus on the inhibitory effects of L-methionine or methionine restriction, they underscore the principle of differential cellular response that is central to the selective protection mechanism. D-methionine, by acting as a protectant, is thought to primarily benefit normal cells, which have robust metabolic flexibility. In contrast, the dysregulated metabolism of cancer cells may prevent them from effectively utilizing D-methionine for protection against cellular stressors, or their high demand for L-methionine for proliferation may not be satisfied by the D-isomer.

Studies investigating the effects of methionine on different cell types have revealed distinct outcomes, highlighting this selective nature.

Cell TypeForm of Methionine StudiedObserved EffectReference
Normal Breast, Prostate, and Colon Epithelial CellsL-MethionineNo significant inhibition of cell proliferation or cell cycle. nih.gov
Breast Cancer Cells (MCF-7)L-MethionineInhibition of cell proliferation and cell cycle arrest at the G1 phase. nih.gov
Prostate Cancer Cells (LNCaP)L-MethionineInhibition of cell proliferation and cell cycle arrest at the G1 phase. nih.gov
Prostate Cancer Cells (DU-145, mutated p53)L-MethionineCell cycle arrest at the S phase. nih.gov
Various Cancer Cell LinesMethionine RestrictionInhibition of proliferation and growth; increased apoptosis. nih.gov
Normal CellsMethionine RestrictionLargely unaffected, can utilize homocysteine for growth. nih.govmdpi.com

Mitigation of Mitochondrial Membrane Potential Loss

A critical subcellular mechanism of D-methionine's protective action is its ability to preserve mitochondrial integrity and function, specifically by mitigating the loss of mitochondrial membrane potential (ΔΨm). The mitochondrial membrane potential is essential for ATP synthesis and is a key indicator of mitochondrial health. A loss of this potential is a hallmark of cellular stress and a critical step in the apoptotic pathway.

Methionine plays a crucial role in counteracting oxidative stress, which is a major contributor to mitochondrial dysfunction. nih.govnih.govmdpi.com Toxic byproducts and cellular insults can lead to the overproduction of reactive oxygen species (ROS), which in turn damage mitochondrial DNA, proteins, and lipids, leading to a collapse of the membrane potential. news-medical.netfrontiersin.org L-methionine has been shown to protect against oxidative stress-induced mitochondrial dysfunction. nih.govnih.govmdpi.com It serves as a precursor for the synthesis of glutathione, a primary endogenous antioxidant, thereby bolstering the cell's defense against ROS. nih.govnih.govaicr.org

In experimental models, the protective effects of L-methionine on mitochondrial function are evident. For instance, in an in vitro model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), L-methionine treatment helped maintain mitochondrial functionality and protect neurons from oxidative imbalance. nih.govnih.gov Studies have observed that methionine deprivation in certain cancer cells leads to a significant increase in ROS production and a marked reduction in mitochondrial membrane potential. mdpi.com The ability to maintain this potential is a key protective effect. The integrity of the mitochondrial membrane potential is often measured using fluorescent dyes like Tetramethylrhodamine methyl ester (TMRM), which accumulate in healthy mitochondria with an intact membrane potential; a decrease in fluorescence signals a loss of this potential. nih.gov

The mechanisms through which methionine helps maintain mitochondrial membrane potential are linked to its antioxidant properties and its role in cellular metabolism.

Stressor/ConditionCell/Model SystemEffect on Mitochondrial Membrane Potential (ΔΨm)Protective Action of MethionineReference
6-hydroxydopamine (6-OHDA)In vitro model of Parkinson's DiseaseInduces oxidative stress and mitochondrial dysfunction, leading to ΔΨm loss.L-methionine counteracts the injury, helping to maintain mitochondrial functionality. nih.govnih.gov
Methionine DeprivationProstate Cancer Cells (PC3)Marked reduction in mitochondrial membrane potential.This finding highlights the importance of methionine in maintaining mitochondrial health in dependent cells. mdpi.com
General Oxidative StressVariousLeads to mitochondrial damage and collapse of ΔΨm.Methionine supports the synthesis of the antioxidant glutathione, protecting mitochondria from ROS damage. nih.govnih.gov

By preventing the collapse of the mitochondrial membrane potential, D-methionine helps to avert the activation of downstream apoptotic pathways, thereby preserving cellular viability in the face of toxic insults.

Interactions of D Methionine Sodium Salt with Biological Macromolecules and Systems

Protein Synthesis and Structure

The initiation of protein synthesis in eukaryotes is a fundamental process that typically begins with a specific amino acid, methionine. nih.gov This process is mediated by a specialized initiator transfer RNA (tRNA), known as Met-tRNAiMet, which recognizes the AUG start codon on messenger RNA (mRNA). atspace.orgyoutube.comnih.gov Eukaryotic initiation factors (eIFs) are crucial proteins that facilitate the formation of a preinitiation complex, which includes the small 40S ribosomal subunit and the Met-tRNAiMet. wikipedia.org This complex then binds to the mRNA and scans for the start codon to commence translation. youtube.com

While L-methionine is the canonical initiating amino acid, research has indicated that the translation initiation machinery can exhibit a degree of flexibility. researchgate.net Studies have provided experimental evidence that the translation initiation apparatus can accept various D-amino acids as initiators, albeit with varying efficiency depending on the side chain. researchgate.net This suggests a potential for D-methionine to participate in the initiation of translation, representing a deviation from the standard mechanism. The efficiency of this process is influenced by factors such as the formylation of the aminoacyl-tRNA, with pre-acetylated D-aminoacyl-tRNAs showing enhanced expression levels in experimental systems. researchgate.net

The methionine residue, a key component of D-methionine sodium salt, plays a significant role in maintaining the structural integrity of proteins. researchgate.net This is achieved through a specific, non-covalent interaction known as the methionine S-aromatic motif. researchgate.netresearchgate.net This motif involves an energetically favorable interaction between the sulfur atom of a methionine residue and the electron-rich face of an aromatic amino acid residue, such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Research on bovine mammary epithelial cells has demonstrated that D-methionine supplementation can directly influence the expression of genes involved in milk protein synthesis. nih.govkoreascience.kr Studies have shown that treatment with D-methionine leads to higher mRNA gene expression levels of both beta-casein and S6 kinase beta-1 (S6K1) when compared to control groups. nih.govresearchgate.net S6K1 is a downstream target of the mTOR signaling pathway, which is a central regulator of protein synthesis. nih.gov The increased expression of S6K1 indicates an activation of pathways linked to milk protein synthesis. koreascience.kr

The table below summarizes the observed effects of D-Methionine on gene expression in bovine mammary epithelial cells based on research findings.

GeneEffect of D-Methionine SupplementationSignificance
Beta-Casein (mRNA) Higher expression compared to controlStimulation of milk protein synthesis nih.govkoreascience.kr
S6 Kinase Beta-1 (S6K1) (mRNA) Higher expression compared to controlActivation of mTOR signaling pathway nih.govresearchgate.net

These findings suggest that D-methionine is effective in stimulating the molecular machinery responsible for the synthesis of specific proteins like beta-casein. koreascience.kr

Eukaryotic translation initiation factors (eIFs) are a group of proteins essential for the initiation phase of translation. wikipedia.orgwikipedia.org They work in concert to assemble the ribosome on the mRNA transcript and position the initiator tRNA. nih.gov Key factors include eIF2, which brings the initiator Met-tRNA to the ribosome, and the eIF4F complex, which recognizes the 5' cap of the mRNA. atspace.orgwikipedia.org

Supplementation with D-methionine has been shown to modulate the expression of certain initiation factors. In studies with bovine mammary epithelial cells, D-methionine treatment was associated with an increased relative gene expression of eIF4A2, a component of the eIF4F complex. koreascience.kr Furthermore, methionine availability, in general, has been shown to modulate the assembly of the translation preinitiation complex. nih.gov While D-methionine itself may not directly restore the activation of the S6K1 pathway in all cell types, its influence on the expression of specific eIFs points to a role in regulating the capacity for protein translation initiation. koreascience.krnih.gov

Enzymatic Interactions and Regulation

Allosteric modulation is a fundamental mechanism of enzyme regulation where the binding of a molecule, known as an allosteric modulator or effector, at a site other than the enzyme's active site—the allosteric site—alters the enzyme's activity. wikipedia.orglibretexts.org This binding event induces a conformational change in the protein, which can either increase (allosteric activation) or decrease (allosteric inhibition) the enzyme's affinity for its substrate or its catalytic efficiency. youtube.com This form of regulation allows cells to control metabolic pathways through feedback loops. wikipedia.org Unlike competitive inhibitors that bind directly to the active site, allosteric modulators offer a more nuanced level of control over enzyme function. youtube.com

Within the context of methionine metabolism, allosteric regulation is critical. D-methionine is converted in the body to its L-isomer, which then enters the methionine cycle. A key product of this cycle is S-adenosylmethionine (SAM). researchgate.net SAM itself functions as a crucial allosteric modulator, regulating the activity of several enzymes within the cycle. researchgate.net For instance, SAM allosterically stimulates cystathionine (B15957) β-synthase, an enzyme that directs homocysteine towards the transsulfuration pathway, while inhibiting enzymes like 5,10-methylenetetrahydrofolate reductase (MTHFR). researchgate.net Through its conversion to L-methionine and subsequent production of SAM, D-methionine participates indirectly in the allosteric regulation of these key metabolic enzymes.

Interactions with Microbial Components

D-amino acids, including D-methionine, act as signaling molecules that can trigger the disassembly of microbial biofilms. nih.govresearchgate.net Research on Bacillus subtilis has shown that a mixture of D-leucine, D-methionine, D-tyrosine, and D-tryptophan can prevent biofilm formation and break down existing biofilms at nanomolar concentrations. nih.gov The mechanism involves the release of amyloid fibers, composed of the protein TasA, which link the bacterial cells together within the biofilm matrix. nih.govfrontiersin.org

This effect is not limited to B. subtilis. D-amino acids have also been shown to prevent biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govasm.org The dispersive activity of individual D-amino acids can vary, with studies showing D-methionine to be effective in the millimolar range against biofilms of clinical isolates. asm.org Furthermore, D-methionine can act synergistically with biocides like tetrakis hydroxymethyl phosphonium sulfate (B86663) (THPS), enhancing their efficacy in mitigating biofilms of sulfate-reducing bacteria such as Desulfovibrio vulgaris. researchgate.net While D-methionine alone may not have biocidal effects, its ability to disperse biofilms converts protected sessile cells into more vulnerable planktonic cells. researchgate.net

Table 2: Effect of D-Amino Acids on Bacterial Biofilms

Bacterial Species Effective D-Amino Acids Concentration Range Observed Effect
Bacillus subtilis D-Leucine, D-Methionine, D-Tyrosine, D-Tryptophan ~10 nM (Mixture) Prevents formation and triggers disassembly. nih.gov
Staphylococcus aureus D-Tyrosine, D-Amino Acid Mixture Not specified Prevents biofilm formation. nih.gov
Pseudomonas aeruginosa D-Tyrosine, D-Amino Acid Mixture Not specified Prevents biofilm formation. nih.gov
Desulfovibrio vulgaris D-Methionine 100 ppm (with 50 ppm THPS) Enhances biocide efficacy against biofilms. researchgate.net

Certain D-amino acids, including D-methionine, can be incorporated directly into the peptidoglycan of bacterial cell walls. researchgate.netnih.gov This process is distinct from the normal biosynthetic pathway and is mediated by the transpeptidase domains of penicillin-binding proteins (PBPs) or by penicillin-insensitive L,D-transpeptidases. researchgate.netnih.govacs.org This incorporation occurs in the periplasm (in Gram-negative bacteria) or extracytoplasmically (in Gram-positive bacteria), where the D-amino acid is "swapped" at the C-terminus of the peptide side chains. researchgate.netacs.org

In Escherichia coli, growth in the presence of D-methionine leads to the formation of new muropeptides where D-methionine replaces the terminal D-alanine. nih.gov This alters the structure of the cell wall and can inhibit peptidoglycan synthesis and cross-linking. nih.gov Similarly, in Lactococcus lactis, exogenously supplied D-methionine can be incorporated into the fifth position of peptidoglycan muropeptides, which was found to enhance the bacterium's acid resistance. nih.gov This ability of bacteria to incorporate non-canonical D-amino acids like D-methionine into their cell wall represents a mechanism for structural remodeling. nih.govtechnologynetworks.com

Macromolecular Conformational Stability in Solution

Salt ions, such as those from this compound, have significant and concentration-dependent effects on the solubility and stability of proteins in solution. nih.govksu.edu.samdpi.com At low concentrations, salts generally increase protein solubility, an effect known as "salting-in". ksu.edu.saresearchgate.net This occurs because the salt ions associate with oppositely charged groups on the protein's surface, leading to increased hydration, shielding electrostatic attractions between protein molecules, and preventing aggregation. nih.govksu.edu.sa

Conversely, at very high salt concentrations, protein solubility typically decreases, leading to precipitation in a process called "salting-out". ksu.edu.saresearchgate.net This effect arises from a competition between the salt ions and the protein for water molecules for hydration. nih.gov The high concentration of salt ions can strip the essential hydration layer from the protein surface, increasing hydrophobic interactions between protein molecules and causing them to aggregate and precipitate. nih.gov High salt concentrations can also increase the surface tension of the water, which contributes to protein denaturation—the loss of secondary, tertiary, or quaternary structure and biological activity. nih.gov The specific effect of a salt depends on its nature, concentration, and the pH of the solution, which affects the protein's net charge. mdpi.comnih.gov

In Vitro and Cell Culture Models

In vitro models are fundamental in isolating specific biological processes to study the effects of this compound at the cellular and molecular level. These systems offer a controlled environment to investigate mechanisms of action without the complexities of a whole organism.

Mammalian cell lines are instrumental in dissecting the cellular interactions of D-methionine.

Caco-2 Cells: The human intestinal epithelial cell line, Caco-2, is a well-established model for studying intestinal absorption. Research has shown that the transport of both D- and L-methionine across Caco-2 cell monolayers is concentration-dependent. nih.gov The transport mechanisms are influenced by both sodium (Na+) and hydrogen ion (H+) gradients, with uptake increasing at a lower extracellular pH (5.5 compared to 7.4). nih.gov Kinetic studies have determined comparable Michaelis constant (Km) values for D-methionine transport in both the Caco-2 model and a perfused rat intestinal model, validating the in vitro system's relevance. nih.gov Specifically, system B(0,+) has been identified as a key transporter for D-methionine in these cells. nih.govresearchgate.net

MCF-7 Cells: The MCF-7 human breast cancer cell line is utilized to explore the effects of methionine on cancer cell proliferation. Studies have demonstrated that excess methionine can suppress the growth of MCF-7 cells. nih.gov This inhibition is associated with an accumulation of cells in the G1 phase of the cell cycle and a downregulation of the p53 tumor suppressor protein expression. nih.govnih.gov These findings suggest that methionine metabolism is a potential target for investigation in cancer research.

MAC-T Cells: The immortalized bovine mammary epithelial cell line, MAC-T, serves as a model for studying lactation and milk protein synthesis. nih.govcellosaurus.orgbcrj.org.br Research has shown that D-methionine supplementation can influence the production of beta-casein, a major milk protein. nih.govkoreascience.kr Studies using MAC-T cells help to understand how methionine isomers and precursors contribute to cellular processes like protein synthesis and the activation of signaling pathways such as the mammalian target of rapamycin (mTOR) pathway. nih.gov

Table 1: Research Findings in Mammalian Cell Lines

Cell Line Model System Key Research Findings for D-Methionine/Methionine
Caco-2 Human Intestinal Epithelium Transport is concentration-dependent and influenced by Na+ and H+ gradients; System B(0,+) is a key transporter for D-Met. nih.govnih.govresearchgate.net
MCF-7 Human Breast Cancer Excess methionine suppresses cell growth and down-regulates p53 expression. nih.govnih.gov
MAC-T Bovine Mammary Epithelium D-methionine supplementation influences beta-casein and total protein synthesis. nih.govkoreascience.kr

To understand tissue-specific effects, researchers employ cell culture systems derived from particular organs.

Cochlear Cells: The inner ear, or cochlea, contains sensory hair cells that are susceptible to damage from oxidative stress. oup.com In vitro and in vivo studies on cochlear tissues are used to investigate the protective effects of D-methionine against hearing loss induced by noise or ototoxic drugs like cisplatin (B142131). nih.govnih.gov Research indicates that D-methionine can protect cochlear antioxidant enzyme levels and increase reduced glutathione (B108866) (GSH) concentrations, thereby mitigating damage. nih.govplos.org These models are crucial for screening otoprotective agents.

Mammary Epithelial Cells: Primary cultures of mammary epithelial cells, in addition to cell lines like MAC-T, provide a model to study the role of methionine in milk synthesis under conditions that closely mimic the in vivo state. nih.gov Studies with these cells have shown that methionine is essential for activating the mTORC1 signaling pathway, which is critical for protein synthesis. nih.gov Researchers use these systems to investigate how methionine protects cells from oxidative stress and supports their primary function, such as milk production. nih.gov

To understand the bioavailability and metabolic fate of this compound as a feed additive, in vitro digestion models that simulate the conditions of the gastrointestinal tract are employed. These models mimic the pH, enzyme composition, and transit times of different gut compartments. mdpi.com For instance, a model known as the Fermentor for intestine microbiota model (FIMM) has been used to study the effects of methionine supplementation on the gut microbiome of poultry. researchgate.net Such systems allow for the analysis of how different forms of methionine are metabolized and absorbed, and how they influence the microbial ecosystem of the gut. researchgate.netresearchgate.net

The interaction between D-methionine, host cells, and the gut microbiota is a significant area of research. Co-culture models are used to study these complex relationships. For example, studies have investigated the ability of specific bacteria within a tumor microenvironment to produce methionine, which can then be utilized by cancer cells. nih.gov In agricultural research, continuous culture fermenter systems are used to simulate the rumen environment and determine the degradation of various methionine derivatives by ruminal bacteria. nih.gov These models reveal that certain derivatives are more resistant to microbial degradation, which has implications for their use as feed supplements. nih.gov

Preclinical Animal Models

Animal models are indispensable for studying the systemic effects of this compound, including its role in tissue protection and response to injury.

Murine models are extensively used to investigate the potential of D-methionine as a radioprotective agent. Studies have shown that D-methionine can selectively protect normal tissues from radiation-induced cell death without conferring similar protection to tumor cells. nih.gov In mouse models of radiation-induced mucositis, oral administration of D-methionine demonstrated a dose-dependent protective effect on the oral mucosa. nih.gov However, other research using mouse models has indicated that high dietary methionine supplementation can be detrimental, sensitizing mice to gastrointestinal radiation syndrome, even at lower radiation doses. nih.govtodaysdietitian.com These studies highlight the complexity of methionine's role in radiation response and the importance of animal models in understanding these systemic effects. nih.govnih.gov

Table 2: Summary of Murine Model Findings for Methionine in Radiation Injury

Model Focus of Study Key Findings
C3H Mice Oral Mucositis D-Met provided dose-dependent protection to the oral mucosa from radiation injury. nih.gov
CBA/CaJ Mice Gastrointestinal Syndrome High methionine supplementation exacerbated radiation toxicity, leading to earlier mortality and increased sensitivity at lower radiation doses. nih.govtodaysdietitian.com
CD2F1 Mice General Radiation Mitigation An amino acid mixture containing methionine increased survival in male mice exposed to lethal radiation, partly by protecting hematopoietic cells. frontiersin.org

Q & A

Q. How can researchers design experiments to evaluate the solubility and stability of D-methionine sodium salt in aqueous solutions?

  • Methodological Answer : To assess solubility, prepare serial dilutions of this compound in deionized water (e.g., 29 mg/mL as a starting point ). For stability testing, incubate solutions at physiological temperature (37°C) and sample aliquots at intervals (e.g., 10, 30, 50 minutes) to analyze degradation via HPLC or mass spectrometry. Include controls with inert buffers (e.g., phosphate buffer, pH 7.4) to rule out pH-dependent effects . Stability data should inform storage recommendations (e.g., -20°C for long-term preservation) .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound in synthesized samples?

  • Methodological Answer : Use a combination of:
  • High-Performance Liquid Chromatography (HPLC) with a chiral column to distinguish D- and L-enantiomers.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the methylthiol group (δ ~2.1 ppm for CH₃S) and carboxylate resonance .
  • Elemental Analysis to verify sodium content and sulfur-to-nitrogen ratios.
    Cross-reference results with canonical SMILES data (CSCCC(C(=O)O)N) and purity certificates (>98%) from suppliers .

Q. How can researchers address discrepancies in solubility data reported for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in temperature, ionic strength, or buffer composition. Systematically replicate conditions from conflicting studies (e.g., 37°C vs. room temperature). Use standardized protocols (e.g., USP guidelines for solubility testing ) and report detailed metadata (e.g., pH, counterions). Validate results with orthogonal methods like gravimetric analysis or UV-Vis spectroscopy .

Advanced Research Questions

Q. What quantum computational approaches are suitable for modeling the electronic and vibrational properties of this compound?

  • Methodological Answer : Employ Density Functional Theory (DFT) with basis sets (e.g., B3LYP/6-311++G(d,p)) to calculate:
  • HOMO-LUMO gaps to predict reactivity and optical properties.
  • Vibrational frequencies (FTIR/Raman) to correlate with experimental spectra, focusing on S–C and C=O stretching modes .
    Compare results with experimental nonlinear optical (NLO) data, such as hyperpolarizability values, to assess crystal lattice contributions .

Q. How can researchers resolve contradictions in reported enzymatic activity of this compound as a substrate for D-amino acid oxidases?

  • Methodological Answer : Conduct kinetic assays under controlled conditions (e.g., 25°C, pH 8.3) using purified enzymes (e.g., Arthrobacter protophormiae DAAO ). Measure specific activity (U/mg protein) via oxygen consumption (Clark electrode) or H₂O₂ production (peroxidase-coupled assay). Address discrepancies by testing enzyme batches for cofactor (FAD) saturation and verifying substrate enantiomeric purity via chiral chromatography .

Q. What experimental strategies are effective for chiral resolution of this compound from racemic mixtures in synthetic pathways?

  • Methodological Answer : Use enantioselective crystallization with chiral resolving agents (e.g., tartaric acid derivatives) or employ enzymatic resolution using L-amino acid oxidases to selectively degrade the L-enantiomer. Validate separation efficiency via polarimetry or chiral HPLC . For large-scale production, consider dynamic kinetic resolution (DKR) with transition-metal catalysts to enhance yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.